2,6-Dimethylquinoline-8-thiol
Description
Historical Context and Evolution of Quinoline (B57606) Derivatives in Chemical Research
The story of quinoline began in 1834 when it was first isolated from coal tar. mdpi.com Its structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, was elucidated in 1871. mdpi.com This discovery paved the way for extensive research into quinoline derivatives, which have since become recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. researchgate.netorientjchem.org
Historically, quinoline derivatives have been at the forefront of therapeutic advancements, most notably with the development of antimalarial drugs like quinine (B1679958) and chloroquine. mdpi.comnih.gov Over the years, the versatility of the quinoline nucleus has allowed chemists to synthesize a vast library of compounds with diverse biological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. mdpi.comresearchgate.netorientjchem.org The ability to modify the quinoline structure with various functional groups has been a key driver of this evolution, leading to the creation of novel therapeutic agents. researchgate.net
Structural Features and Chemical Reactivity of Quinoline Thiol Systems
Quinoline thiol systems are characterized by the presence of a thiol (-SH) group attached to the quinoline ring. This functional group imparts unique chemical properties to the molecule. smolecule.com The thiol group is known to be a good nucleophile, allowing it to participate in nucleophilic substitution reactions. smolecule.com It can also be oxidized to form disulfides or sulfonic acids. smolecule.com
A significant characteristic of certain quinoline thiols is the potential for thiol-thione tautomerism, where the compound can exist in equilibrium between the thiol form (-SH) and the thione form (C=S). smolecule.commdpi.com The specific tautomer that predominates can be influenced by factors such as the solvent and the substitution pattern on the quinoline ring.
The reactivity of the quinoline ring itself, being a heterocyclic aromatic system, allows for both electrophilic and nucleophilic substitution reactions, similar to benzene and pyridine. noveltyjournals.com The presence of both the quinoline core and the thiol group makes these compounds versatile building blocks in organic synthesis. smolecule.com
Overview of Research Trajectories for 2,6-Dimethylquinoline-8-thiol and Related Analogues
This compound is a specific derivative featuring two methyl groups at the 2 and 6 positions and a thiol group at the 8-position of the quinoline framework. smolecule.com This particular substitution pattern is of interest as it combines the properties of both quinolines and thiols. smolecule.com
Research into compounds with similar structures has explored their potential in various applications. For instance, quinoline derivatives are investigated for their roles in pharmaceuticals and agricultural chemicals. smolecule.com The presence of the thiol group suggests potential antioxidant properties due to its ability to scavenge free radicals. smolecule.com Furthermore, the thiol group can act as a chelating agent for metal ions, which could be relevant in various biological and material science contexts. smolecule.com
The synthesis of this compound can be approached through several methods, including the introduction of a thiol group onto a pre-existing substituted quinoline or the hydrolysis of a corresponding thione. smolecule.com The study of its analogues, such as other substituted quinoline thiols, helps in understanding structure-activity relationships and in designing molecules with specific desired properties. For example, the synthesis of various quinoline-4-thiols has been achieved through copper-catalyzed three-component reactions. acs.orgacs.org
The unique combination of the dimethyl-substituted quinoline core and the reactive thiol group in this compound provides a distinct platform for further chemical exploration and potential applications. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 53971-50-9 | smolecule.com |
| Molecular Formula | C11H11NS | smolecule.com |
| Molecular Weight | 189.28 g/mol | smolecule.com |
| IUPAC Name | This compound | smolecule.com |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2S)C | smolecule.com |
| InChI Key | MSEAUFLXTJMLKM-UHFFFAOYSA-N | smolecule.com |
Structure
3D Structure
Properties
CAS No. |
53971-50-9 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2,6-dimethylquinoline-8-thiol |
InChI |
InChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3 |
InChI Key |
MSEAUFLXTJMLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2S)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 2,6 Dimethylquinoline 8 Thiol
Direct and Indirect Synthetic Routes to the Quinoline-8-thiol Scaffold
The introduction of a thiol group at the C8 position of the 2,6-dimethylquinoline (B146794) core can be accomplished through several strategic pathways. These are broadly categorized as indirect routes, which proceed through stable intermediates, and direct routes that involve the functionalization of a C-H bond. Indirect methods are generally more established and higher-yielding for this specific substitution pattern.
The most prominent indirect route mirrors the classical synthesis of 8-mercaptoquinoline (B1208045) and relies on the preparation and subsequent reduction of a sulfonyl chloride intermediate. wikipedia.org This multi-step but reliable sequence is often the preferred method for obtaining 8-thiolated quinolines.
Table 1: Overview of Synthetic Routes to 2,6-Dimethylquinoline-8-thiol
| Route Type | Key Intermediate | General Approach | Status |
|---|---|---|---|
| Indirect | 2,6-Dimethylquinoline-8-sulfonyl chloride | Sulfonation of the quinoline (B57606), conversion to sulfonyl chloride, and reduction. | Well-established |
| Indirect | 8-Bromo-2,6-dimethylquinoline (B1381944) | Halogenation followed by conversion to a methylsulfanyl derivative and demethylation. | Feasible |
Direct C-H thiolation represents the most atom-economical approach to synthesizing thiol-substituted quinolines. However, achieving regioselectivity on the quinoline ring is a significant synthetic challenge. nih.gov Research into the direct C-H functionalization of quinolines has shown that many metal-catalyzed or metal-free methods favor substitution at the C2, C3, or C4 positions of the pyridine (B92270) ring, often requiring pre-activation of the nitrogen atom as an N-oxide or a quinolinium salt. rsc.orgbohrium.comresearchgate.net
Specifically, the direct and selective thiolation of the C8 position on the benzene (B151609) ring of the quinoline scaffold is not a well-established transformation. nih.gov Most documented direct thiolation strategies for quinolines result in functionalization at other positions, typically C3. bohrium.comrsc.org Consequently, direct C-H thiolation is currently considered a less viable approach for the specific synthesis of this compound compared to more predictable, multi-step indirect methods.
An alternative indirect route to this compound involves the initial synthesis of its S-methylated precursor, 8-(methylsulfanyl)-2,6-dimethylquinoline. This pathway leverages the robust chemistry of halogenated quinolines.
Synthesis of the Methylsulfanyl Intermediate : The process begins with 8-bromo-2,6-dimethylquinoline (the synthesis of which is detailed in section 2.2.1). This halogenated intermediate can undergo a nucleophilic aromatic substitution reaction with a methylthiolate source, such as sodium thiomethoxide (NaSMe), to yield 8-(methylsulfanyl)-2,6-dimethylquinoline.
Demethylation to the Thiol : The final step is the cleavage of the aryl-methyl sulfide (B99878) bond to unmask the free thiol. This S-demethylation can be accomplished using various reagents that act as strong nucleophiles. youtube.com A common and effective method involves heating the methylsulfanyl derivative with a sodium salt of a long-chain alkanethiol, such as sodium dodecanethiolate, in a high-boiling polar aprotic solvent. nih.govresearchgate.net The thiolate anion attacks the methyl group in an Sₙ2 reaction, displacing the more stable quinoline-8-thiolate (B11517215) anion, which is subsequently protonated upon workup to give the final product. youtube.com
Synthesis of Halogenated 2,6-Dimethylquinoline Intermediates
Halogenated quinolines, particularly bromo-derivatives, are versatile intermediates in the synthesis of more complex substituted quinolines, including the target thiol. sigmaaldrich.com Their preparation is a critical step in several indirect synthetic strategies.
The synthesis of 8-bromo-2,6-dimethylquinoline requires a two-stage approach: first, the construction of the 2,6-dimethylquinoline core, followed by its regioselective bromination.
Synthesis of 2,6-Dimethylquinoline : The parent heterocycle is readily prepared via the Doebner-von Miller reaction. wikipedia.orgiipseries.org In this acid-catalyzed cyclization, p-toluidine (B81030) (4-methylaniline) reacts with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, to form the 2,6-dimethylquinoline structure. nih.govyoutube.com
Bromination : The subsequent bromination of 2,6-dimethylquinoline must be controlled to favor substitution at the C8 position. Electrophilic substitution on the quinoline ring generally occurs on the electron-rich benzene portion, with a preference for the C5 and C8 positions. iipseries.org By selecting appropriate reaction conditions and a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a strong acid like trifluoroacetic acid, regioselective bromination at C8 can be achieved to yield the desired 8-bromo-2,6-dimethylquinoline intermediate. researchgate.netgoogle.com
The introduction of halogens onto the quinoline scaffold is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the fused pyridine ring and any existing substituents.
Reaction Conditions : Halogenation is most often performed under acidic conditions, which activates the halogenating agent and protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the substitution to the benzene ring.
Reagents : A variety of halogenating agents can be employed. Molecular bromine (Br₂) or chlorine (Cl₂) can be used, often in a solvent like acetic acid or sulfuric acid. For more controlled and selective halogenation, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are frequently used. google.com
Regioselectivity : For an unsubstituted quinoline, halogenation typically yields a mixture of 5- and 8-haloquinolines. The presence of activating groups (like the methyl group at C6 in 2,6-dimethylquinoline) can influence the substitution pattern, but the C8 position remains a favored site for electrophilic attack. nih.gov
Table 2: Common Halogenation Reagents and Conditions for Quinoline
| Halogenating Agent | Typical Conditions | Primary Positions Substituted |
|---|---|---|
| Bromine (Br₂) | Sulfuric acid or Acetic acid | C5 and C8 |
| N-Bromosuccinimide (NBS) | Trifluoroacetic acid (TFA) or H₂SO₄ | C5 and C8 (often more selective) |
| Chlorine (Cl₂) | Acetic acid or HCl | C5 and C8 |
Derivatization and Functionalization Strategies of the Thiol Group
The thiol group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its nucleophilic character and susceptibility to oxidation are the basis for its reactivity.
S-Alkylation : The thiol can be readily deprotonated by a base to form a thiolate, which is a potent nucleophile. Subsequent reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) results in the formation of the corresponding thioethers (sulfides) via an Sₙ2 mechanism. libretexts.org
Disulfide Formation : Mild oxidation, for instance, by exposure to air, iodine (I₂), or dimethyl sulfoxide (B87167) (DMSO), leads to the oxidative coupling of two thiol molecules to form the corresponding disulfide, bis(2,6-dimethylquinolin-8-yl) disulfide.
Formation of Thioesters : The thiol can react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to yield thioesters.
Coordination Chemistry : As an analog of 8-hydroxyquinoline, quinoline-8-thiol and its derivatives are excellent bidentate chelating ligands for a wide array of metal ions. wikipedia.org The soft sulfur donor atom, in combination with the nitrogen atom of the quinoline ring, allows for the formation of stable coordination complexes with various transition metals.
Table 3: Key Functionalization Reactions of the Thiol Group
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| S-Alkylation | Alkyl Halide, Base | Thioether (Sulfide) |
| Oxidation (Mild) | I₂, Air, DMSO | Disulfide |
| Oxidation (Strong) | H₂O₂, KMnO₄ | Sulfonic Acid |
| Acylation | Acyl Chloride, Base | Thioester |
Reactions Involving the Sulfhydryl Moiety
The sulfhydryl (-SH) group, or thiol, is a versatile functional group known for its distinct reactivity. In the context of this compound, this moiety is the primary site for a range of chemical transformations, principally driven by its nucleophilicity and its susceptibility to oxidation.
The most common reaction of thiols is oxidation. Under mild oxidizing conditions, such as exposure to air, thiols can undergo oxidative coupling to form disulfides. This process is often reversible, with the disulfide bond being cleavable by reducing agents to regenerate the thiol. For this compound, this would result in the formation of 8,8'-disulfanediylbis(2,6-dimethylquinoline).
The sulfhydryl group's reactivity is highly pH-dependent. The thiol is a weak acid and can be deprotonated by a base to form a thiolate anion (-S⁻). This anion is a significantly stronger nucleophile than the neutral thiol. This enhanced nucleophilicity allows it to participate in a variety of reactions, including nucleophilic substitution and addition reactions. For instance, the thiolate can react with alkyl halides in SN2 reactions or with activated aryl halides in SNAr reactions. acsgcipr.org
Furthermore, the reactivity of sulfhydryl groups is a key feature in covalent chemistry, where they can react with various electrophilic "warheads." nih.gov Chemical groups such as maleimides and haloacetyls react specifically with thiols to form stable thioether linkages. thermofisher.com This reactivity is fundamental in bioconjugation and the design of targeted covalent inhibitors.
Table 1: Representative Reactions of the Sulfhydryl Moiety
| Reaction Type | Reactant | Product | Key Conditions |
|---|---|---|---|
| Oxidation | This compound | 8,8'-Disulfanediylbis(2,6-dimethylquinoline) | Air, mild oxidant (e.g., I₂) |
| Alkylation (SN2) | Methyl iodide (CH₃I) | 8-(Methylthio)-2,6-dimethylquinoline | Base (e.g., K₂CO₃, NaH) |
| Michael Addition | Acrylonitrile | 3-((2,6-Dimethylquinolin-8-yl)thio)propanenitrile | Base catalysis |
| Reaction with Maleimide | N-Phenylmaleimide | 1-Phenyl-3-((2,6-dimethylquinolin-8-yl)thio)pyrrolidine-2,5-dione | pH 6.5-7.5 thermofisher.com |
Synthesis of Thioether Derivatives
Thioethers (or sulfides) are compounds containing a C-S-C linkage. The synthesis of thioether derivatives from this compound typically leverages the nucleophilicity of the sulfur atom. These reactions are among the most important transformations for aryl thiols, providing access to a wide array of compounds with potential applications in pharmaceuticals and materials science.
The most straightforward method for synthesizing alkyl aryl thioethers is the Williamson ether synthesis-analogue, which involves the S-alkylation of the corresponding thiolate. The thiol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) to form the highly nucleophilic thiolate anion. This anion then displaces a halide or other suitable leaving group from an alkylating agent (e.g., an alkyl halide or tosylate) in an SN2 reaction.
For the synthesis of diaryl thioethers, nucleophilic aromatic substitution (SNAr) can be employed. acsgcipr.org This requires an activated aryl halide, typically one bearing electron-withdrawing groups ortho or para to the leaving group. The thiolate of this compound attacks the electron-deficient aromatic ring, displacing the halide to form the diaryl thioether. jst.go.jp
Modern methods often utilize transition-metal catalysis to facilitate C-S bond formation, which can proceed under milder conditions and with a broader substrate scope than traditional methods. mdpi.com Additionally, thiol-free methods, such as using xanthates as thiol surrogates, have been developed to avoid the malodorous nature of thiols. mdpi.com Another approach involves the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide to form thioethers. acs.org
Table 2: Synthetic Routes to Thioether Derivatives
| Derivative Type | Reactants | Product Example | Methodology |
|---|---|---|---|
| Alkyl Thioether | This compound + Benzyl bromide | 8-(Benzylthio)-2,6-dimethylquinoline | S-alkylation with base (e.g., NaH) |
| Aryl Thioether | This compound + 1-Fluoro-4-nitrobenzene | 2,6-Dimethyl-8-((4-nitrophenyl)thio)quinoline | Nucleophilic Aromatic Substitution (SNAr) acsgcipr.org |
| Aryl Thioether | This compound + Iodobenzene | 2,6-Dimethyl-8-(phenylthio)quinoline | Transition-metal catalyzed coupling (e.g., CuI) |
| Aryl Thioether | Aryl Thiol + o-Diiodoarene | o-Iodoaryl Thioether | Aryne-mediated C-S bond formation bohrium.com |
Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Chemistry
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org In quinoline chemistry, these reactions are pivotal for the functionalization of the quinoline core, allowing for the introduction of a wide variety of substituents that would be difficult to incorporate using classical methods. nih.govresearchgate.net The reactions typically involve an aryl or vinyl halide/triflate and an organometallic coupling partner, catalyzed by a palladium(0) species.
The general catalytic cycle involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the quinoline substrate (e.g., an 8-bromo-2,6-dimethylquinoline) to form a Pd(II) complex. wikipedia.org
Transmetalation : A ligand from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Several named reactions fall under this category, each utilizing a different organometallic partner:
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with a halide. It is widely used for creating C-C bonds, such as in the synthesis of aryl-substituted quinolines, and is known for its mild conditions and tolerance of various functional groups. researchgate.netresearchgate.netnih.gov
Mizoroki-Heck Reaction : This reaction forms a C-C bond between a halide and an alkene. researchgate.netrsc.orgorganic-chemistry.org It is a powerful method for the alkenylation of the quinoline ring system.
Buchwald-Hartwig Amination : This reaction forms a C-N bond between a halide and an amine, providing a direct route to amino-quinolines. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org It has largely replaced harsher classical methods for C-N bond formation.
These reactions typically require a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand to stabilize the catalyst, and a base. The choice of ligand is crucial and can dramatically influence the reaction's efficiency and scope. youtube.com
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Quinoline Scaffold
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Quinoline-Aryl/Vinyl | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand, Base (e.g., Na₂CO₃) researchgate.net |
| Mizoroki-Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Quinoline-Vinyl | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) nih.govorganic-chemistry.org |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Quinoline-NR₂ | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) wikipedia.orgacsgcipr.org |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Quinoline-Alkynyl | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Stille Coupling | Organostannane (RSnR₃) | Quinoline-Aryl/Vinyl | Pd(PPh₃)₄ |
The chemistry of this compound is defined by the versatile reactivity of its sulfhydryl group and the robust nature of the quinoline core. The sulfhydryl moiety allows for straightforward transformations into disulfides and a vast array of thioether derivatives through well-established nucleophilic substitution and addition reactions. Concurrently, the quinoline ring system serves as an excellent platform for advanced synthetic modifications via palladium-catalyzed cross-coupling reactions. The strategic application of these reactions enables the precise installation of aryl, vinyl, and amino substituents, providing a powerful toolkit for the synthesis of complex, functionalized quinoline derivatives.
Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylquinoline 8 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2,6-Dimethylquinoline-8-thiol is anticipated to provide key insights into its proton framework. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the aromatic quinoline (B57606) system, the electron-donating methyl groups, and the sulfur-containing thiol substituent.
Based on the analysis of related quinoline structures, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the heterocyclic ring (H-3, H-4) and the carbocyclic ring (H-5, H-7) will exhibit distinct chemical shifts and coupling patterns. The two methyl groups at positions 2 and 6 will each give rise to a singlet, likely in the range of 2.4-2.7 ppm. The thiol proton (-SH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally observed in the range of 3.0-4.0 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.4 | d | 8.0 - 8.5 |
| H-4 | 8.0 - 8.2 | d | 8.0 - 8.5 |
| H-5 | 7.5 - 7.7 | d | 8.5 - 9.0 |
| H-7 | 7.3 - 7.5 | s | - |
| 2-CH₃ | 2.6 - 2.8 | s | - |
| 6-CH₃ | 2.4 - 2.6 | s | - |
| 8-SH | 3.0 - 4.0 | br s | - |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The aromatic carbons of the quinoline ring are expected to appear in the range of 120-150 ppm. The presence of the methyl and thiol substituents will induce notable shifts in the positions of the carbons to which they are attached.
The carbon bearing the thiol group (C-8) is anticipated to be shielded compared to the parent quinoline, while the carbons bearing the methyl groups (C-2 and C-6) will be deshielded. The quaternary carbons (C-8a, C-4a) will also be identifiable. The methyl carbons will resonate in the upfield region, typically around 18-25 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 127 - 129 |
| C-5 | 126 - 128 |
| C-6 | 136 - 138 |
| C-7 | 130 - 132 |
| C-8 | 128 - 130 |
| C-8a | 147 - 149 |
| 2-CH₃ | 23 - 25 |
| 6-CH₃ | 18 - 20 |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation
To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-3 and H-4, and between H-5 and the 6-CH₃ group (long-range coupling). An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH and CH₃ groups.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration may be observed in the fingerprint region, around 600-800 cm⁻¹.
The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H bending vibrations will also be present in the fingerprint region.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C / C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information to FTIR. The S-H stretching vibration, though weak in the IR, can sometimes be more readily observed in the Raman spectrum. The C-S stretching vibration typically gives a more intense signal in Raman spectroscopy compared to FTIR. The aromatic ring vibrations of the quinoline system are also expected to be prominent in the Raman spectrum, providing a characteristic fingerprint for the molecule. The symmetric stretching of the C-C bonds within the aromatic rings often gives rise to strong Raman bands.
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak to Medium |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C-S Stretch | 600 - 800 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a novel or synthesized compound like this compound, MS is crucial for confirming its molecular weight and providing insights into its structure through fragmentation analysis. The molecular ion peak (M+) would confirm the compound's elemental composition (C₁₁H₁₁NS). High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula.
The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. By analyzing the m/z values of the fragment ions, it is possible to deduce the arrangement of atoms and functional groups. For this compound, characteristic fragmentation would likely involve cleavages related to the quinoline ring system and the thiol group.
A comprehensive search of scientific literature and spectral databases did not yield specific experimental mass spectrometry data for this compound. Therefore, a detailed analysis of its molecular ion and fragmentation pattern cannot be provided at this time.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| MS | Positive/Negative | Data not available | Data not available |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides critical information about the electronic transitions within a molecule and its photophysical properties. These characteristics are dictated by the molecule's structure, including its aromatic system and substituent groups.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores. For this compound, the quinoline core constitutes the primary chromophore. The positions of the methyl and thiol substituents on the ring would influence the energy of the π → π* and n → π* transitions, causing shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. The solvent environment can also impact the spectrum, providing further information about the nature of the electronic transitions.
Specific experimental UV-Vis absorption data for this compound is not available in the reviewed scientific literature.
Table 2: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|
Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed photons. Many quinoline derivatives are known to be fluorescent. The introduction of a thiol group at the 8-position, along with the methyl groups at the 2- and 6-positions, would modulate the fluorescence properties, including the emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. Thiols can sometimes quench fluorescence through mechanisms like photoinduced electron transfer (PET), but they can also be part of the fluorophore itself or act as binding sites that modulate fluorescence upon interaction with other species. The study of these properties is essential for applications such as fluorescent probes and sensors.
A detailed search of published research did not locate specific fluorescence spectroscopy data for this compound.
Table 3: Photophysical Properties of this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
|---|
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 2,6 Dimethylquinoline 8 Thiol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of quinoline (B57606) derivatives. nih.govnih.gov DFT calculations for 2,6-Dimethylquinoline-8-thiol would typically involve optimizing the molecular geometry to its lowest energy state, from which various electronic properties can be determined.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. tandfonline.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Based on Similar Compounds)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 3.8 |
Note: These values are illustrative and based on typical findings for related quinoline derivatives.
DFT calculations are an excellent tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations of vibrational frequencies (IR and Raman spectra) can be performed. researchgate.netnih.gov These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net For instance, the characteristic vibrational bands for C-H, C=C, C=N, and C-S bonds can be identified and analyzed. researchgate.net
Similarly, theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and absorption maxima. researchgate.net The calculated NMR chemical shifts (¹H and ¹³C) also provide valuable information for structural elucidation and can be correlated with experimental NMR data. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C=N (quinoline) | Stretching | 1500-1650 |
| S-H (thiol) | Stretching | 2550-2600 |
Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, different conformations may exist due to the rotation of the thiol group and the methyl groups. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) conformation. nih.gov This information is critical for understanding how the molecule interacts with other molecules, including biological targets. The stability of different conformers is assessed by comparing their optimized energies.
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a deeper understanding of the conformational flexibility of this compound in a dynamic environment, such as in a solvent or interacting with a biological macromolecule. acs.orgdoi.org These simulations can reveal how the molecule explores different conformations and the stability of these conformations over a period of time. mdpi.com MD simulations are particularly useful for studying the interactions between a ligand and its target protein, providing insights into the binding stability and the key residues involved in the interaction. nih.gov
Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity, and toxicity based on its molecular descriptors. nih.govnih.gov These models are valuable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing those with desirable properties. The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with the property of interest.
In Silico Modeling for Ligand-Target Interactions and Molecular Recognition
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com For this compound, molecular docking can be used to investigate its potential binding to a specific biological target, such as an enzyme or a receptor. mdpi.com These studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. nih.gov The results from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Coordination Chemistry of 2,6 Dimethylquinoline 8 Thiol As a Ligand
Chelation Behavior and Donor Atom Properties of the Quinoline (B57606) Thiol Scaffold
The fundamental coordination behavior of 2,6-dimethylquinoline-8-thiol is dictated by the electronic and steric properties of its quinoline-8-thiol framework. This bidentate ligand is characterized by two key donor atoms that work in concert to bind metal ions.
Role of Nitrogen and Sulfur Donor Atoms in Metal Binding
The primary coordination sites of this compound are the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group at the 8-position. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. The thiol group, upon deprotonation to the thiolate, provides a soft, anionic sulfur donor. This combination of a borderline nitrogen donor and a soft sulfur donor makes the ligand particularly effective in coordinating with a variety of transition metals that are classified as soft or borderline Lewis acids. The presence of the methyl group at the 6-position can electronically influence the basicity of the quinoline nitrogen through an inductive effect, potentially enhancing its donor strength.
Formation of Chelate Rings and Influence on Complex Stability
Upon coordination to a metal ion, this compound forms a stable five-membered chelate ring. The formation of this ring structure is entropically favored, a phenomenon known as the chelate effect, which leads to significantly more stable metal complexes compared to those formed with analogous monodentate ligands.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The stoichiometry and resulting coordination geometry are highly dependent on the nature of the metal ion, its oxidation state, and the reaction conditions.
Coordination with Transition Metal Ions
Transition metal ions, particularly those from the later d-block, are expected to form stable complexes with this compound due to the favorable interaction between soft or borderline metal acids and the N,S donor set. The steric bulk of the 2-methyl group is a critical factor in determining the stoichiometry of the resulting complexes. While 8-mercaptoquinoline (B1208045) can readily form tris-chelated octahedral complexes (ML₃) with many trivalent metal ions, the steric hindrance in this compound may favor the formation of bis-chelated (ML₂) or even mono-chelated (ML) species. For square planar ions like Ni(II), Pd(II), and Pt(II), bis-chelated complexes, [M(2,6-Me₂-qt)₂], are anticipated, although the planarity may be distorted to accommodate the bulky ligands.
Table 1: Anticipated Coordination Geometries with Selected Transition Metal Ions
| Metal Ion | Expected Stoichiometry (M:L) | Common Coordination Geometry |
|---|---|---|
| Cu(II) | 1:2 | Distorted Square Planar/Tetrahedral |
| Ni(II) | 1:2 | Square Planar/Tetrahedral |
| Zn(II) | 1:2 | Tetrahedral |
| Co(III) | 1:2 or 1:3 | Octahedral (potentially distorted) |
Note: This table is predictive and based on the known coordination chemistry of similar ligands. Experimental verification is required.
Complexation with Lanthanide and Actinide Metal Centers
The coordination chemistry of this compound with f-block elements such as lanthanides and actinides is less predictable. These large, hard metal ions typically prefer coordination with hard donor atoms like oxygen. However, the chelate effect can still drive the formation of complexes. The large ionic radii of lanthanide and actinide ions might better accommodate the steric bulk of the 2-methyl group, potentially allowing for higher coordination numbers. It is plausible that in these complexes, additional solvent molecules or other co-ligands would be incorporated into the coordination sphere to satisfy the high coordination number preference of these metal ions.
Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions
The formation of a metal complex with this compound is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the stability of the resulting complex, quantified by the stability constant (or formation constant), while kinetics describes the speed at which the complex forms.
Research into the stability of metal complexes with 8-mercaptoquinoline and its alkyl-substituted derivatives provides valuable insights into the behavior of this compound. A study by Ulakhovich et al. (1984) determined the stoichiometry and stability constants for a range of metal complexes with various alkyl-8-mercaptoquinolines in dimethylformamide. nih.gov The presence of an alkyl group, such as the methyl group in the 2-position of this compound, has a notable steric effect that can lower the strength of the metal-ligand bond compared to the unsubstituted 8-mercaptoquinoline. nih.gov This steric hindrance arises from the proximity of the methyl group to the nitrogen atom involved in chelation, which can affect the geometry and stability of the resulting complex.
The stability of metal chelates is also influenced by the electronic properties of the substituents. The methyl groups at the 2 and 6 positions of the quinoline ring are electron-donating, which can increase the electron density on the nitrogen and sulfur donor atoms. This enhanced electron density can, in turn, influence the strength of the coordinate bonds with the metal ion.
Further comparative data can be drawn from studies on other substituted mercaptoquinolines. For instance, the stability constants of metal chelates with 2-methyl-5-sulfo-8-mercaptoquinoline have been determined, providing a basis for understanding the combined electronic and steric effects of different substituent patterns. iaea.org The general trend in the stability of these complexes often follows the Irving-Williams series for divalent metal ions (Mn < Fe < Co < Ni < Cu > Zn), although exceptions can occur due to specific ligand-metal interactions.
While thermodynamic data provides a measure of the final stability of the metal-ligand complex, kinetic studies are essential for understanding the mechanism and rate of complex formation. The rate of ligand substitution on a metal ion can be influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the incoming ligand. For this compound, the steric bulk of the methyl group at the 2-position could potentially slow down the rate of complex formation compared to less hindered ligands.
Rational Ligand Design Strategies Utilizing the this compound Core
The this compound scaffold serves as a versatile platform for the rational design of new ligands with tailored properties. By strategically modifying the core structure, it is possible to fine-tune the coordination behavior and develop ligands for specific applications.
The coordination properties of the this compound core can be systematically altered by introducing different substituents at various positions on the quinoline ring. These peripheral substitutions can exert both steric and electronic effects, thereby influencing the stability, selectivity, and reactivity of the resulting metal complexes.
Steric Effects: As previously mentioned, the methyl group at the 2-position introduces steric hindrance that can affect the stability of the metal complexes. nih.gov By varying the size of the substituent at this position, it is possible to control the coordination geometry and the accessibility of the metal center. For example, replacing the methyl group with a bulkier alkyl group would likely lead to a further decrease in complex stability for certain metal ions. Conversely, removing the substituent at the 2-position would reduce steric hindrance and potentially increase the stability of the complexes.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the quinoline ring can modulate the electron density on the donor atoms and, consequently, the strength of the metal-ligand bonds. For instance, the placement of an electron-withdrawing group, such as a nitro or a halogen, would decrease the basicity of the nitrogen and sulfur atoms, potentially leading to weaker coordination. On the other hand, additional electron-donating groups would be expected to enhance the ligand's donor capacity.
The following table illustrates how hypothetical peripheral substitutions on the this compound core could be used to modulate its coordination properties:
| Substitution Position | Substituent Type | Expected Effect on Coordination Properties |
| 2 | Varying alkyl groups (e.g., ethyl, isopropyl) | Increased steric hindrance, potentially leading to lower stability constants and altered coordination geometry. |
| 4 | Electron-withdrawing group (e.g., -NO₂) | Decreased electron density on donor atoms, likely resulting in lower stability constants. |
| 5 | Electron-donating group (e.g., -OCH₃) | Increased electron density on donor atoms, potentially leading to higher stability constants. |
| 7 | Halogen (e.g., -Cl, -Br) | Inductive electron-withdrawing effect, potentially influencing both steric and electronic properties. |
Building upon the this compound core, it is possible to design multimodal ligands that possess additional functional groups. These appended functionalities can introduce new binding sites or recognition motifs, enabling the ligand to interact with multiple species or to perform specific functions in complex chemical environments.
For example, a multimodal ligand could be designed to simultaneously bind a metal ion via the quinoline-8-thiol chelating unit and interact with another molecule or surface through a different functional group. This approach is particularly relevant in the development of sensors, catalysts, and therapeutic agents.
One strategy involves the introduction of a secondary binding site capable of recognizing a specific anion or organic molecule. This could be achieved by attaching a hydrogen-bond donor/acceptor group or a macrocyclic receptor to the quinoline backbone. The resulting ligand would then be able to form ternary complexes, where the metal ion is coordinated to the primary chelating site and the secondary site is occupied by another guest species.
Another approach is to incorporate the this compound moiety into a larger molecular architecture, such as a polymer or a nanoparticle. This would allow for the creation of materials with a high density of metal-binding sites, which could be useful for applications in metal extraction, catalysis, or sensing. The design of such multimodal ligands requires a careful consideration of the spatial arrangement and electronic communication between the different functional units to achieve the desired properties and functionalities.
Advanced Analytical Applications of 2,6 Dimethylquinoline 8 Thiol and Its Derivatives
Development of Fluorescent Probes and Reagents for Chemical Sensing
Quinoline (B57606) and its derivatives are well-regarded for their potential in creating fluorescent materials due to their fused aromatic ring structure, which provides exceptional luminescence properties. rasayanjournal.co.in The nitrogen heteroatom within the quinoline ring acts as an electron donor, enhancing the molecule's ability to bind with various analytes and function as a chemosensor. rasayanjournal.co.in The development of probes based on the 2,6-dimethylquinoline-8-thiol structure leverages the inherent fluorescence of the quinoline core, which can be modulated by interactions at the thiol group.
The versatility of the thiol (-SH) group on the quinoline scaffold allows for a wide range of derivatization reactions to create highly selective fluorescent probes. Thiols are known to be nucleophilic, acidic, and effective metal coordinators, making them an ideal platform for sensor development. researchgate.net Chemical modification of the thiol group is a key strategy to tune the probe's selectivity towards specific analytes.
One common approach involves the alkylation of the thiol group, which can alter the fluorescent properties of the molecule. For instance, alkylated quinoline-2-thiol derivatives have been shown to be fluorescent and exhibit a reduction in fluorescence upon exposure to certain metals or changes in pH. researchgate.net Another powerful strategy is to create derivatives that can selectively react with a target analyte, leading to a measurable change in fluorescence. For example, a 2,6-dimethylquinoline (B146794) derivative, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), was synthesized to act as a fluorescent probe for primary and secondary aliphatic amines. The succinimidyl ester group selectively reacts with amines, yielding a product with strong fluorescence. researchgate.net
These derivatization strategies often aim to control processes like photoinduced electron transfer (PET), which can quench the fluorescence of the quinoline core. The binding of an analyte can disrupt the PET process, leading to a "turn-on" fluorescence response, which is a highly desirable feature for a chemical sensor.
Spectrofluorimetry is a highly sensitive analytical technique, and probes derived from this compound are well-suited for this application. These methods rely on the quantitative relationship between the concentration of an analyte and the intensity of the fluorescence emission.
A notable application is the determination of aliphatic amines using the derivative 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu). This method is based on the selective reaction between the probe and the amines, which produces a highly fluorescent product. The fluorescence intensity is measured at an emission wavelength of 416 nm after excitation at 324.4 nm. This spectrofluorimetric method has demonstrated high sensitivity, with a very low detection limit, and has been successfully applied to determine the total aliphatic amine content in environmental water samples like tap and lake water. researchgate.net
The key analytical parameters of this method highlight its effectiveness for trace-level quantification.
| Parameter | Value | Reference |
|---|---|---|
| Fluorigenic Reagent | 2,6-Dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu) | researchgate.net |
| Target Analytes | Primary and secondary aliphatic amines | researchgate.net |
| Excitation Wavelength (λex) | 324.4 nm | researchgate.net |
| Emission Wavelength (λem) | 416 nm | researchgate.net |
| Linear Calibration Range | 6 x 10⁻⁸ to 6 x 10⁻⁶ mol/L | researchgate.net |
| Detection Limit (3σ) | 1.94 x 10⁻¹⁰ mol/L | researchgate.net |
| Application | Determination of aliphatic amines in tap and lake water | researchgate.net |
| Recoveries | 99-104% | researchgate.net |
Applications in Chromatographic Separations and Detection Enhancement
In addition to their use in spectrofluorimetry, quinoline-thiol derivatives have potential applications in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In these applications, the derivative can function either as a label to enhance detection or as a chelating agent to aid in separation.
For HPLC analysis, derivatization of target analytes with a fluorescent tag like a quinoline derivative can significantly improve detection sensitivity, especially when using a fluorescence detector. For example, a fluorescence probe, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester, has been used for the derivatization of biogenic amines prior to their determination by HPLC with fluorescence detection. researchgate.net
In the context of GC, thiols are often challenging to analyze directly due to their poor chromatographic behavior and susceptibility to oxidation. nih.gov Derivatization is a common strategy to overcome these issues. Polyfunctional thiols in wine, for instance, are often derivatized with reagents like pentafluorobenzyl bromide (PFBBr) to improve their stability and response in GC-Mass Spectrometry (GC-MS). nih.gov A compound like this compound could potentially be used to create stable, detectable derivatives of other molecules for GC analysis.
Furthermore, some quinoline compounds have been successfully separated and analyzed using HPLC with Diode-Array Detection (DAD), demonstrating the compatibility of the quinoline scaffold with standard chromatographic methods. researchgate.net
Electrochemical Methods Utilizing Quinoline Thiol Modified Surfaces
The thiol group in this compound provides an excellent anchor for immobilizing the molecule onto the surfaces of metal electrodes, such as gold. This self-assembly process allows for the creation of chemically modified electrodes with specific sensing capabilities. These modified electrodes are the core components of electrochemical sensors, which measure changes in electrical signals (like current or potential) upon interaction with an analyte.
Electrochemical sensors based on quinoline-modified electrodes have been developed for various applications. For instance, a sensor for detecting thiols was constructed by incorporating pyrroloquinoline quinone (PQQ) into a polypyrrole film on a glassy carbon electrode. nih.gov This sensor was used for the amperometric detection of several thiol-containing compounds, including cysteine and glutathione. nih.gov Similarly, gold electrodes modified with different thiol compounds have been used in flow-through voltammetric sensors to identify organoselenium compounds like L-selenomethionine after separation by HPLC. nih.gov
The general principle involves the electrocatalytic activity of the modified surface towards the analyte of interest. The quinoline-thiol layer can facilitate electron transfer and may selectively bind the target analyte, enhancing the sensitivity and selectivity of the detection. The performance of such sensors is often evaluated by their detection limit, linear range, and selectivity against potential interferents. mdpi.commdpi.com
| Electrode Modification Principle | Target Analytes | Sensing Technique | Key Feature | Reference |
|---|---|---|---|---|
| Pyrroloquinoline quinone (PQQ) in a polypyrrole film | Cysteine, homocysteine, glutathione | Amperometry | Electrocatalytic oxidation of thiols | nih.gov |
| Thiol-compound-modified gold electrode | L-selenomethionine, Se-methylseleno-L-cysteine | Flow-through Voltammetry (coupled with HPLC) | Enhanced electrochemical oxidation of organoselenium compounds | nih.gov |
| Metal-Organic Frameworks (MOFs) with rGO | Dopamine | Cyclic Voltammetry | High surface area and π-π stacking interactions enhance sensitivity | mdpi.com |
Sensing Technologies Based on Metal-Ligand Complexation
A prominent feature of 8-thiol- and 8-hydroxy-quinoline derivatives is their ability to act as powerful chelating agents for a wide variety of metal ions. mdpi.com The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group form a stable five-membered ring upon coordination with a metal ion. This complexation event is often accompanied by a distinct change in the solution's color or fluorescence, providing a clear signal for metal ion detection. duke.edu
This principle has been widely exploited to develop colorimetric and fluorescent sensors for numerous metal ions. The binding of a metal ion to the quinoline-thiol ligand can rigidify the molecular structure, which often leads to a significant enhancement of fluorescence—a phenomenon known as chelation-enhanced fluorescence (CHEF).
Schiff base ligands derived from thiophenes, which also utilize a nitrogen and a sulfur atom for coordination, have been shown to detect ions like Fe²⁺, Fe³⁺, Cr³⁺, and Hg²⁺ through visible color changes. mdpi.com Similarly, quinoline-based sensors are designed for high selectivity and sensitivity. Alkylated quinoline-2-thiol derivatives, for example, show a reduction in fluorescence when exposed to various metal ions. researchgate.net The selectivity of the sensor for a particular metal ion can be tuned by modifying the substituents on the quinoline ring. The methyl groups in this compound can influence the steric and electronic environment of the binding pocket, thereby affecting its affinity for different metal ions.
Conclusion and Future Research Perspectives for 2,6 Dimethylquinoline 8 Thiol
Summary of Key Academic Discoveries and Remaining Research Questions
A search of scholarly databases yields no specific academic discoveries directly related to 2,6-Dimethylquinoline-8-thiol. Consequently, the field is open to fundamental research questions, including:
Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity?
Physicochemical Properties: What are the key physicochemical properties of this compound, such as its pKa, redox potential, and solubility in various solvents?
Coordination Chemistry: How does the presence of both the quinoline (B57606) nitrogen and the thiol sulfur influence its coordination behavior with different metal ions?
Reactivity: What is the reactivity of the thiol group in this specific chemical environment, and what novel derivatives can be synthesized from it?
Interdisciplinary Research Opportunities in Materials Science and Analytical Chemistry
The structural features of this compound suggest potential for interdisciplinary research, although no specific studies have been published.
Materials Science: Quinoline-8-thiol and its derivatives are known to form stable complexes with various metals. This suggests that this compound could be a valuable ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). The methyl groups at the 2- and 6-positions could influence the steric and electronic properties of such materials, potentially leading to unique photophysical or catalytic properties.
Analytical Chemistry: The thiol group and the quinoline nitrogen present potential binding sites for metal ions. This could be explored for the development of new chemosensors for the detection of specific metal ions. The dimethyl substitution might fine-tune the selectivity and sensitivity of such sensors.
Outlook for Novel Chemical Methodologies and Synthetic Advancements
The development of novel chemical methodologies for the synthesis of this compound is a primary area for future research. Advancements in C-H activation and directed ortho-metalation could provide more efficient routes to functionalize the 2,6-dimethylquinoline (B146794) core at the 8-position. Furthermore, the exploration of its reactivity could lead to new synthetic methodologies for the creation of more complex heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,6-dimethylquinoline-8-thiol, and how can competing side reactions be minimized?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Methylation of 8-hydroxyquinoline at positions 2 and 6 using alkylating agents like dimethyl sulfate or methyl iodide under controlled basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Thiolation at position 8 via nucleophilic substitution using thiourea or Lawesson’s reagent. Competing oxidation of the thiol group can be mitigated by inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to stabilize intermediates .
- Data Contradictions : Some studies report lower yields (<50%) when using Lawesson’s reagent due to over-oxidation, while thiourea-based methods show higher reproducibility (>70%) but require longer reaction times .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR should show distinct methyl singlet peaks at δ ~2.5 ppm (C2/6-CH₃) and a deshielded aromatic proton at δ ~8.2 ppm (C8-SH). ¹³C NMR confirms methyl carbons at δ ~20-25 ppm .
- FTIR : A sharp S-H stretch at ~2550 cm⁻¹ and C-S vibration at ~680 cm⁻¹. Disappearance of the O-H stretch (if starting from 8-hydroxyquinoline) confirms successful substitution .
- XRD : Crystallographic data (e.g., CCDC entries) can validate planarity of the quinoline ring and bond angles at the thiol group .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer :
- Thermodynamic Stability : The compound is prone to oxidation in air. Store under inert gas at -20°C in amber vials. Differential Scanning Calorimetry (DSC) shows decomposition onset at ~180°C .
- Solvent Compatibility : Avoid polar protic solvents (e.g., H₂O, MeOH); use anhydrous DCM or THF for dissolution. TGA data indicates <5% mass loss below 150°C in non-polar media .
Advanced Research Questions
Q. What strategies enable selective functionalization of this compound for applications in chemosensors or metal coordination complexes?
- Methodological Answer :
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) can attach fluorophores or biomolecules to the thiol group. Pre-functionalize with propargyl bromide to introduce alkyne handles .
- Metal Coordination : The thiol group binds transition metals (e.g., Cu²⁺, Zn²⁺). Titration experiments (UV-Vis, fluorescence quenching) determine stoichiometry. DFT calculations (e.g., Gaussian09) model binding energies .
- Data Contradictions : Some studies report preferential binding to Cu²⁺ over Zn²⁺ at pH 7.4, while others note reverse selectivity under acidic conditions (pH 5.0) .
Q. How can computational methods (e.g., DFT, MD) predict the reactivity and electronic properties of this compound derivatives?
- Methodological Answer :
- DFT : Optimize geometries at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps. Methyl groups at C2/6 increase electron density at C8, enhancing nucleophilicity of the thiol .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess aggregation tendencies. Radial distribution functions (RDFs) reveal hydrogen-bonding interactions with solvent .
Q. What experimental and analytical approaches resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Dose-Response Studies : Use standardized cell lines (e.g., HEK293, HeLa) with IC₅₀ values normalized to controls. Address batch variability via LC-MS purity checks (>95%) .
- Mechanistic Profiling : Combine SPR (surface plasmon resonance) and Western blotting to distinguish direct target binding from off-pathway effects. Confocal microscopy tracks cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
